Trimethyl-beta-cyclodextrin

説明

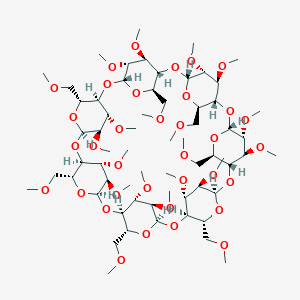

Structure

2D Structure

特性

IUPAC Name |

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDAICPXUXPBCC-MWDJDSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55216-11-0 | |

| Record name | Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055216110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317745Y683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for Trimethyl Beta Cyclodextrin

Methodologies for Methylation of Beta-Cyclodextrin (B164692)

The synthesis of trimethyl-beta-cyclodextrin involves the substitution of the hydroxyl groups of the native beta-cyclodextrin with methyl groups. Beta-cyclodextrin, a cyclic oligosaccharide of seven glucose units, possesses 21 hydroxyl groups (seven primary at the C-6 position and fourteen secondary at the C-2 and C-3 positions), making controlled and complete methylation a significant chemical challenge. Persubstitution typically requires an excess of the methylating agent, and reactions can yield a mixture of products with varying degrees of substitution. rsc.org

Common methodologies for methylation rely on powerful methylating agents in the presence of a base. Classic approaches utilize reagents such as methyl iodide or dimethyl sulfate (B86663) (DMS). researchgate.netgoogle.com One patented method describes the preparation of methylated-beta-cyclodextrin by reacting beta-cyclodextrin (BCD) with dimethyl sulfate in an aqueous solution of sodium hydroxide (B78521). google.com This process is designed to achieve a stable average degree of substitution and can yield a white powdery solid. google.com

To improve reaction efficiency and yield, phase-transfer catalysis has been developed as a method for methylating cyclodextrins. researchgate.net This technique allows the reaction to proceed in a heterogeneous phase with dimethyl sulfate, using a solvent in which the original cyclodextrins and bases are poorly soluble. researchgate.net The presence of a phase-transfer catalyst facilitates the methylation, leading to good yields of randomly methylated cyclodextrins (RAMEB), which are mixtures containing heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB). researchgate.net

The selection of protecting groups is also a crucial strategy in the controlled synthesis of specific cyclodextrin (B1172386) derivatives. rsc.org For instance, tert-butyldimethylsilyl (TBDMS) can be used as a protecting group for the C-6 position, allowing for selective methylation of the secondary hydroxyls, followed by deprotection. rsc.org

Table 1: Summary of Selected Methylation Methodologies for Beta-Cyclodextrin

| Methodology | Methylating Agent | Base / Catalyst | Key Characteristics |

|---|---|---|---|

| Classical Synthesis | Dimethyl Sulfate (DMS) or Methyl Iodide | Sodium Hydroxide (NaOH) | A common method performed in an aqueous basic solution; can result in a range of methylation degrees. google.com |

| Phase-Transfer Catalysis | Dimethyl Sulfate (DMS) | Insoluble Bases (e.g., KOH) / Phase-Transfer Catalyst (e.g., Aliquat) | Proceeds in a heterogeneous phase with good yields; produces randomly methylated mixtures. researchgate.net |

| Protecting Group Strategy | Methyl Iodide | Not Applicable | Involves protecting specific hydroxyls (e.g., C-6 with TBDMS) to direct methylation to other positions, followed by deprotection. rsc.org |

Functionalization Approaches for Novel this compound Derivatives

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications to create novel, monofunctionalized, or selectively functionalized derivatives. These advanced derivatives are designed to introduce specific functionalities, such as reactive handles for conjugation or groups that further tune the molecule's properties.

A significant strategy involves the functionalization of permethylated beta-cyclodextrins. For example, researchers have developed procedures for preparing 6-monohalo (chloro, bromo, and iodo) derivatives of beta-cyclodextrin starting from methylated cyclodextrin amines. acs.orgacs.org In this process, a fully per-O-methylated cyclodextrin amine undergoes a diazotization/nucleophilic displacement reaction. acs.orgacs.org The reactivity of the starting amine is influenced by the degree of methylation; fully permethylated cyclodextrin amines undergo a fast transformation, which can lead to lower yields of the desired monohalogenated product compared to selectively methylated amines. acs.orgacs.org

Another approach to creating novel derivatives involves the introduction of other functional groups. Azido groups, for instance, can be introduced into the cyclodextrin structure and serve as versatile handles for subsequent reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry") or Staudinger reactions. mdpi.commdpi.com A recent study detailed the synthesis of a per-6-substituted β-CD heptaphosphoramidate by reacting a per-2,3-O-acetyl-6-azido-deoxy-β-CD with trimethyl phosphite. mdpi.com Such strategies allow for the covalent attachment of a wide array of molecules, leading to complex, multifunctional cyclodextrin-based systems. mdpi.com

These functionalization methods open pathways to poorly investigated monofunctionalized and selectively methylated cyclodextrins, enabling their use in advanced applications such as the construction of molecular containers and synthetic receptors. acs.orgresearchgate.net

Influence of Derivatization on Cyclodextrin Cavity Characteristics Relevant to Host-Guest Complexation

One of the most critical effects of methylation is the disruption of the network of intramolecular hydrogen bonds present between the secondary hydroxyl groups of adjacent glucose units in native beta-cyclodextrin. d-nb.infomdpi.com This hydrogen bond network contributes to the rigidity of the native cyclodextrin torus. d-nb.info Methylation of these secondary hydroxyls removes these bonds, leading to increased conformational flexibility of the host molecule. mdpi.comnih.gov This greater flexibility can allow the host to better adapt its shape to a guest molecule, potentially leading to stronger binding interactions. mdpi.comresearchgate.net

Furthermore, methylation extends the hydrophobic cavity of the cyclodextrin, which can improve the binding potential for hydrophobic guest molecules through enhanced van der Waals interactions. d-nb.infomdpi.com Research has shown that methylation at the primary C-6 positions generally leads to an increase in binding constants for guest molecules, consistent with an elongation of the hydrophobic cavity. d-nb.info Conversely, methylation at the secondary C-2 and C-3 positions can sometimes lead to a surprising reduction in binding potential, an effect attributed to the loss of the stabilizing intramolecular hydrogen bonds. d-nb.info

Theoretical and experimental studies have quantified these effects. For instance, a study comparing the complexation of phenol (B47542) with native β-CD and heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) found that the binding free energy was significantly more favorable for the methylated version (−5.23 kcal/mol for DM-β-CD vs. −2.62 kcal/mol for β-CD). mdpi.comnih.govresearchgate.net This enhanced stability was attributed to stronger van der Waals forces and intermolecular hydrogen bonds between the guest and the more flexible methylated host. mdpi.comnih.gov Isothermal titration calorimetry (ITC) has provided detailed thermodynamic data, confirming that the impact of methylation is highly dependent on the specific substitution pattern and the nature of the guest molecule. d-nb.info

Table 2: Thermodynamic Data for the Complexation of Guest Molecules by Methylated β-CD Derivatives at 298 K

| Host Compound | Guest Molecule | K (10³ M⁻¹) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | −TΔS° (kJ mol⁻¹) |

|---|---|---|---|---|---|

| β-CD (1) | 4-tert-Butylbenzoate | 15.0 | -23.8 | -29.2 | 5.4 |

| 2,6-di-O-methyl-β-CD (2) | 4-tert-Butylbenzoate | 31.0 | -25.6 | -40.6 | 15.0 |

| 2,3,6-tri-O-methyl-β-CD (3) | 4-tert-Butylbenzoate | 1.1 | -17.3 | -23.2 | 5.9 |

| β-CD (1) | Adamantane-1-carboxylate | 100.0 | -28.5 | -22.3 | -6.2 |

| 2,6-di-O-methyl-β-CD (2) | Adamantane-1-carboxylate | 110.0 | -28.8 | -37.8 | 9.0 |

| 2,3,6-tri-O-methyl-β-CD (3) | Adamantane-1-carboxylate | 1.9 | -18.7 | -26.9 | 8.2 |

Data sourced from research findings on the influence of intramolecular hydrogen bonds on binding potential. d-nb.info

Mechanisms and Thermodynamics of Trimethyl Beta Cyclodextrin Host Guest Complexation

Fundamental Principles of Inclusion Complex Formation

The primary driving forces for the formation of inclusion complexes with cyclodextrins, including TMB-CD, are multifaceted and involve a delicate balance of several weak interactions. researchgate.netnih.gov These include hydrophobic interactions, van der Waals forces, hydrogen bonding, and the release of high-energy water molecules from the cyclodextrin (B1172386) cavity. researchgate.netmdpi.com

While the interior of the TMB-CD cavity is hydrophobic, the exterior is hydrophilic. Van der Waals forces are significant contributors to the stability of the inclusion complex, arising from the close proximity of the guest molecule to the atoms lining the TMB-CD cavity. researchgate.netmdpi.commdpi.com For some complexes, these forces can account for a substantial portion of the binding energy. mdpi.com

The role of hydrogen bonding in TMB-CD complexation is different from that in native β-cyclodextrin. Native β-cyclodextrin has a relatively rigid structure due to a belt of intramolecular hydrogen bonds between its secondary hydroxyl groups. acs.orgnih.gov The complete methylation to form TMB-CD removes these hydroxyl groups, eliminating the possibility of this intramolecular hydrogen bonding. nih.govpku.edu.cn This results in a more flexible host molecule. nih.gov This increased flexibility can, in some cases, allow the TMB-CD molecule to adopt a conformation that optimizes contact with the guest, leading to stronger van der Waals interactions and more stable complexes. mdpi.com Furthermore, while TMB-CD cannot act as a hydrogen bond donor, its ether oxygens can act as hydrogen bond acceptors, potentially forming intermolecular hydrogen bonds with suitable guest molecules. beilstein-journals.org In the crystalline complex of TMB-CD and trans-resveratrol, a network of host-guest, host-host, and guest-water hydrogen bonds contributes to the stability of the crystal structure. beilstein-journals.org

Stoichiometry of Trimethyl-beta-cyclodextrin Inclusion Complexes

The stoichiometry of an inclusion complex refers to the molar ratio of the host (TMB-CD) to the guest molecule. While various stoichiometries are possible, the most common is a 1:1 ratio. unibe.chpku.edu.cn

In the majority of reported cases, TMB-CD forms inclusion complexes with guest molecules in a 1:1 molar ratio. This stoichiometry is often confirmed through methods like phase solubility studies, which yield an AL-type diagram, or by techniques such as mass spectrometry and NMR spectroscopy. researchgate.netrsc.org

Specific examples of 1:1 complexation with TMB-CD include:

Flurbiprofen (B1673479): Forms a 1:1 inclusion complex with TMB-CD. researchgate.net

Adamantyl-1,2-dioxetane probe: Mass spectroscopy and NMR experiments confirmed the formation of a 1:1 host-guest complex with TMB-CD. rsc.org

trans-Resveratrol: Crystalline 1:1 inclusion compounds with permethylated β-CD (TMB-CD) have been synthesized and characterized. beilstein-journals.org

Midazolam: Docking studies and thermodynamic analysis suggest a binding mode consistent with a 1:1 complex between TMB-CD and the open-ring form of midazolam. nih.govmdpi.com

Although less common, higher-order stoichiometries such as 1:2 (guest:host) and 2:1 (guest:host) have been described for cyclodextrin complexes, typically depending on the relative sizes and shapes of the guest and host molecules. unibe.chpku.edu.cn For instance, if a guest molecule is too large to fit entirely within a single cyclodextrin cavity, it might form a 1:2 complex. Conversely, a long, thin guest molecule might be capped at both ends by two host molecules, forming a 2:1 (host:guest) complex. researchgate.net

While specific, well-characterized examples of higher-order complexes involving TMB-CD are not as prevalent in the literature as 1:1 complexes, the principles governing their formation remain applicable. The stoichiometry of the complex between β-cyclodextrin and certain surfactants, for example, has been shown to change from 1:1 to 2:1 (host:guest) as the length of the guest's alkyl chain increases. researchgate.net Such behavior could theoretically be observed with TMB-CD and appropriately structured guest molecules.

Thermodynamic and Kinetic Characterization of Complexation

The stability of a TMB-CD inclusion complex is quantified by its binding or association constant (Kb or Ka), while the process is further described by thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation.

The Gibbs free energy change (ΔG) indicates the spontaneity of the complexation process, with negative values signifying a favorable interaction. mdpi.com It is related to the binding constant by the equation ΔG = -RTln(K). The enthalpy change (ΔH) reflects the heat released or absorbed during complex formation and is associated with the breaking and making of bonds (such as van der Waals forces and hydrogen bonds). The entropy change (ΔS) relates to the change in randomness or disorder of the system, with the release of ordered water molecules from the cavity being a major positive contributor. nih.gov The complexation process is often characterized by enthalpy-entropy compensation, where a favorable enthalpic change is sometimes opposed by an unfavorable entropic change, or vice versa. nih.govnih.gov

Kinetic studies reveal the rates of the forward (complex formation) and backward (complex dissociation) reactions. For some systems, the dissolution of the drug molecule in the solvent can be the rate-determining step for the formation of the inclusion complex with TMB-CD. researchgate.net For example, the complexation of flurbiprofen and naproxen (B1676952) with TMB-CD in supercritical CO2 was observed to be a slow process. researchgate.net

Below are tables summarizing thermodynamic data from specific research findings on TMB-CD complexes.

Table 1: Thermodynamic Parameters for Midazolam-TMB-CD Complexation Data for the open-ring (OR) form of midazolam with TMB-CD (TRIMEB) at physiological pH.

| Parameter | Value | Unit | Citation |

| Gibbs Free Energy of Binding (ΔGbind) | -5.57 ± 0.02 | kcal·mol-1 | nih.gov, mdpi.com |

| Equilibrium Binding Constant (Kb) | 79.89 ± 2.706 | µM | nih.gov, mdpi.com |

Table 2: Association Constant for Adamantyl-Dioxetane-TMB-CD Complexation

| Parameter | Value | Unit | Citation |

| Association Constant (Ka) | 253 | M-1 | rsc.org |

Determination of Association and Binding Constants (Kc, Kb, Kf)

The stability of a host-guest complex in solution is quantitatively described by its association constant (Ka), also referred to as the binding constant (Kb) or formation constant (Kf). oatext.com These constants represent the equilibrium of the complexation reaction. A higher value indicates a more stable complex. oatext.com Various analytical techniques are employed to determine these constants, including phase solubility studies, spectroscopy (UV-Vis, fluorescence, NMR), and isothermal titration calorimetry (ITC). oatext.comnih.govnankai.edu.cnnih.gov

Phase solubility diagrams are a common method to determine the apparent stability constant (K1:1) for 1:1 complexes. For instance, the complexation of olmesartan (B1677269) medoxomil with TM-β-CD exhibited a K1:1 of 55.86 ± 1.74 M−1 in a 0.1 M phosphate (B84403) buffer at pH 7.4. mdpi.com In another study, the binding of midazolam to TM-β-CD showed an equilibrium binding constant (Kb) of 79.89 ± 2.706 μM. mdpi.com

It is important to note that the stoichiometry of the complex, which is often assumed to be 1:1, can vary and can also be determined from these experimental methods. nih.govnih.gov For example, some systems may form 1:2 or 2:1 host-guest complexes. acs.org

Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°) Changes in Complex Formation

The thermodynamic parameters of complex formation provide insight into the driving forces behind the association process. These parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—are related by the equation:

ΔG° = ΔH° - TΔS°

where T is the temperature in Kelvin.

A negative ΔG° indicates a spontaneous complexation process. mdpi.comniscpr.res.in The enthalpy change (ΔH°) reflects the heat absorbed or released during complex formation. A negative ΔH° (exothermic) suggests that van der Waals interactions and the formation of hydrogen bonds are significant driving forces. mdpi.compreprints.org Conversely, a positive ΔH° (endothermic) indicates that the process is driven by an increase in entropy. niscpr.res.in

For example, the complexation of midazolam's open-ring form with TM-β-CD was found to have a ΔGbind value of -5.57 ± 0.02 kcal·mol−1. mdpi.com In another study, the complexation of various guest molecules with modified cyclodextrins showed that while methylation of β-cyclodextrin caused significant changes in ΔH° and ΔS°, the resulting change in ΔG° was smaller due to enthalpy-entropy compensation. researchgate.net

Kinetic Aspects of this compound Complex Dissociation and Association

While thermodynamic parameters describe the stability of the complex at equilibrium, kinetic parameters provide information about the rates at which the complex forms (association rate constant, ka) and breaks apart (dissociation rate constant, kd). oatext.com The ratio of these rate constants is equal to the association constant (Ka = ka/kd).

Generally, the dissociation of cyclodextrin complexes is considered to be a very rapid process, often described as practically instantaneous. scielo.br However, the actual rates can be influenced by the specific host-guest pair. For instance, studies with β-cyclodextrin and bile salts have shown that the nature of the guest molecule can significantly impact the kinetics, with association rate constants ranging from 2 × 106 to 2 × 107 M-1s-1 and dissociation rate constants from 12 to 6000 s-1 at 25 °C. nih.gov The presence of ionic groups on the guest molecule can create a significant energy barrier for threading into and out of the cyclodextrin cavity, thus slowing down the kinetics. nih.gov

The rate-determining step in complex formation can sometimes be the dissolution of the guest molecule in the solvent before it can be encapsulated by the cyclodextrin. researchgate.net

Factors Modulating this compound Complexation Efficiency

The efficiency of host-guest complexation with this compound is not constant but is influenced by a variety of factors. These include the properties of the guest molecule, the surrounding solvent environment, and the pH of the solution. Understanding these factors is crucial for optimizing the use of TM-β-CD in various applications.

Influence of Guest Molecule Structure and Properties

The "goodness of fit" between the guest molecule and the cyclodextrin cavity is a primary determinant of complexation efficiency. scielo.br This includes the size, shape, and polarity of the guest. Hydrophobic molecules or hydrophobic portions of molecules are readily encapsulated within the nonpolar cavity of TM-β-CD. oatext.com

The presence and position of functional groups on the guest molecule also play a critical role. For example, the introduction of a hydroxyl group at the binding site of bile salts was found to reduce the binding constants of their complexes with β-cyclodextrin by more than 50 times. nih.gov Theoretical studies have shown that methylation of β-cyclodextrin can lead to stronger van der Waals interactions and hydrogen bonds with a guest molecule like phenol (B47542), resulting in a more stable complex compared to with unmodified β-cyclodextrin. mdpi.comnih.gov

Impact of Solvent Environment on Complex Stability

The solvent plays a crucial role in the thermodynamics of complexation. The process is often driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity by the guest molecule. mdpi.comnih.gov

The addition of co-solvents, such as ethanol, can have a complex effect. While a co-solvent might increase the solubility of the guest molecule, it can also compete with the guest for the cyclodextrin cavity, thereby destabilizing the inclusion complex and lowering the formation constant. nih.gov The polarity of the medium is a key factor; changes in solvent polarity can alter the hydrophobic interactions that drive complexation. nih.gov Studies on the effect of isopropanol/water mixtures on β-cyclodextrin complexes have shown that the interactions between the cyclodextrin and the solvent are not fundamentally altered by the inclusion of an ion in the cavity. uc.pt

pH-Dependent Complexation Dynamics

The pH of the medium can significantly influence complexation, particularly when the guest molecule is ionizable. nih.gov The ionization state of a drug can affect its solubility and its affinity for the cyclodextrin cavity. nih.gov Generally, the neutral form of a guest molecule has a higher affinity for the hydrophobic cavity than its ionized form. nih.gov

This pH dependency can be harnessed. For instance, the substitution of hydroxyl groups on the cyclodextrin with ionizable groups can impart pH-dependent complexation capacity. scielo.br For guest molecules that are weak acids or bases, a change in pH that alters their ionization state will also change the stability of the complex. nih.gov A theoretical framework has been developed to predict the stability constant of a cyclodextrin complex at any given pH, based on the pKa of the free and complexed guest molecule and the stability constants for the neutral and fully ionized forms. nih.govresearchgate.net For example, in the case of midazolam, which exists in different forms depending on the pH, the complexation with TM-β-CD is also pH-dependent. mdpi.comresearchgate.net

Temperature Effects on Inclusion Efficiency

The efficiency of host-guest complexation involving this compound (TRIMEB) is significantly influenced by temperature. This relationship is complex, as temperature variations can alter multiple factors that govern the formation and stability of inclusion complexes, including hydrophobic interactions, van der Waals forces, and the release of high-energy water molecules from the cyclodextrin cavity.

The effect of temperature on the stability of cyclodextrin complexes is not uniform and depends on the specific guest molecule. For some complexes, an increase in temperature leads to a decrease in stability. acs.org This is often because the inclusion process is exothermic (negative enthalpy change, ΔH°), meaning heat is released upon complex formation. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the reactants (the free host and guest), thus lowering the binding constant (K). For instance, molecular dynamics simulations have shown that guest molecules can be released from the β-cyclodextrin cavity at elevated temperatures, such as 400 K. researchgate.netrsc.org The rigidity of the inclusion complex has also been observed to decrease with increasing temperature. rsc.org

Conversely, in some cases, the complexation process can be endothermic (positive ΔH°), and an increase in temperature will favor the formation of the inclusion complex. This is particularly true when the entropic contribution (ΔS°) to the Gibbs free energy of binding (ΔG°) is large and positive. A major driving force for complexation is the release of "hot" or high-energy water molecules from the cyclodextrin cavity. beilstein-journals.org This desolvation process is entropically favorable. In the case of 2,3,5-tri-O-methyl-β-CD complexing with adamantane (B196018) carboxylate, a strong increase in binding entropy with rising temperature was observed, although this was overcompensated by a negative heat capacity effect, ultimately reducing complex stability. beilstein-journals.org For other systems, the equilibrium formation constant has been found to increase with temperature, a phenomenon attributed to the release of water from the cyclodextrin cavity. researchgate.net

Table 1: Influence of Temperature on Thermodynamic Parameters of Cyclodextrin Complexes

| Cyclodextrin System | Guest Molecule | Temperature Effect | Thermodynamic Observation | Reference |

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB) | Adamantane-1-carboxylate | Increasing temperature reduces complex stability | Binding is less favorable at higher temperatures due to entropy effects. | beilstein-journals.org |

| Dimethyl-β-cyclodextrin (DIMEB) | para-substituted benzoyl chlorides | Increasing temperature increases the equilibrium formation constant | The release of water from the cavity is a key factor. | researchgate.net |

| β-cyclodextrin | Cyclophosphamide | Guest is released at high temperatures (400 K) | The rigidity of the complex decreases with increasing temperature. | researchgate.netrsc.org |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Celecoxib | Stoichiometry changes from 1:1 to 1:2 with increasing temperature | Higher-order complexes are favored at elevated temperatures. | nih.gov |

| Methylated β-cyclodextrins | General | Water solubility decreases as temperature increases | This is a characteristic behavior similar to nonionic surfactants. | scielo.brscielo.br |

Role of Auxiliary Substances and Additives in Ternary Complexes

To enhance the complexation efficiency, stability, and solubility of host-guest systems involving this compound, a third component, known as an auxiliary substance or additive, is often introduced to form a ternary complex. nih.goveijppr.com This strategy can significantly improve the physicochemical properties of the complex compared to a simple binary (drug-cyclodextrin) system and can reduce the amount of cyclodextrin required, which is advantageous for formulation development. scielo.breijppr.com The most common auxiliary substances include water-soluble polymers, amino acids, and organic acids. nih.govnih.govimpactfactor.org

Water-Soluble Polymers: Hydrophilic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP) are frequently used as additives. impactfactor.org The exact mechanism by which they enhance complexation is not fully understood, but it is believed that they can act in several ways. scielo.brscielo.br Polymers may interact with the drug, the cyclodextrin, or the binary complex itself. scielo.br They can increase the solubility of the complex and stabilize aggregates that form in solution. scielo.brnih.gov It is also thought that these polymers can reduce the mobility of the cyclodextrin molecules, altering the hydration properties around them and thus favoring inclusion. scielo.breijppr.com The formation of these ternary drug:CD:polymer complexes can be promoted by heating. nih.gov For example, the addition of HPMC to a fenofibrate/hydroxypropyl-β-cyclodextrin system was shown to effectively improve the complexation efficiency and the stability constant. eijppr.com

Amino Acids: Amino acids are another class of effective auxiliary agents due to their variety of functional groups, low molecular weight, and general safety. nih.gov They can interact with both the guest drug and the cyclodextrin. The interactions can include hydrogen bonding with the cyclodextrin's hydroxyl or ether groups and electrostatic interactions or salt formation with acidic or basic drug molecules. nih.govmdpi.com For instance, the inclusion of L-arginine in an etodolac/HP-β-CD system resulted in a significant increase in drug solubility. mdpi.com Studies with glimepiride (B1671586) and β-cyclodextrins showed that the addition of various amino acids increased the stability constant of the complex, indicating enhanced complexation capability. eijppr.com

Organic Acids: Low-molecular-weight organic acids, particularly hydroxy carboxylic acids like tartaric acid and citric acid, are used to improve the properties of basic drugs in ternary complexes. nih.govimpactfactor.org These acids can increase the ionization of the drug, which enhances its solubility. impactfactor.org Furthermore, they can form hydrogen bonds with the cyclodextrin, creating a synergistic effect that facilitates the inclusion of the drug molecule into the cavity. impactfactor.org For example, the solubility of cinnarizine (B98889) was increased by over a thousand times through the formation of a ternary complex with HPβCD and tartaric acid. impactfactor.org

Table 2: Examples of Auxiliary Substances in Ternary Cyclodextrin Complexes

| Auxiliary Substance Category | Examples | Proposed Mechanism of Action | Reference |

| Water-Soluble Polymers | Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), Trimethyl chitosan | Reduce CD mobility, increase complex solubility, stabilize aggregates, alter hydration properties. | scielo.brscielo.breijppr.comimpactfactor.org |

| Amino Acids | L-arginine, Glycine, L-lysine, Aspartic acid | Form hydrogen bonds with CD; electrostatic interactions and salt formation with the drug. | nih.govimpactfactor.orgmdpi.com |

| Organic Acids | Tartaric acid, Citric acid, Succinic acid | Increase drug ionization (for basic drugs), form hydrogen bonds with CD, creating a synergistic effect. | nih.govimpactfactor.org |

Advanced Characterization Methodologies for Trimethyl Beta Cyclodextrin Inclusion Complexes

Spectroscopic Techniques for Elucidating Host-Guest Interactions

Spectroscopic methods are indispensable tools for probing the formation of inclusion complexes and defining the geometry of the guest molecule within the TMB-β-CD cavity. These techniques rely on changes in the physical properties of the host or guest molecule upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, ROESY, 2D NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the formation and structure of TMB-β-CD inclusion complexes in solution. tsijournals.comd-nb.info By monitoring changes in the chemical shifts of protons of both the host and guest molecules, valuable insights into the inclusion process can be obtained. d-nb.infonih.gov

¹H NMR: The formation of an inclusion complex is often evidenced by changes in the chemical shifts of the protons of both the TMB-β-CD and the guest molecule. tsijournals.com Protons located within the hydrophobic cavity of the cyclodextrin (B1172386), such as H-3 and H-5, typically experience the most significant shifts upon inclusion of a guest molecule. mdpi.comacs.org For instance, in a study of the inclusion of chlorambucil (B1668637) with TMB-β-CD, the H-2 and H-4 protons of chlorambucil showed an upfield shift, while the H-5, H-6, and H-7 protons shifted to lower fields, indicating an unshielding effect. tsijournals.com Conversely, the carbon atoms of TMB-β-CD did not exhibit significant changes upon complex formation in this particular case. tsijournals.com The observation of a single set of resonances for the complex indicates that the host-guest exchange is fast on the NMR timescale. nih.gov

Rotating-frame Overhauser Effect Spectroscopy (ROESY) and 2D Nuclear Overhauser Effect Spectroscopy (NOESY): These two-dimensional NMR techniques are crucial for determining the spatial proximity between protons of the host and guest molecules, thereby providing detailed structural information about the inclusion complex. mdpi.comd-nb.infoescholarship.org The presence of cross-peaks between the protons of the TMB-β-CD and the guest molecule in a ROESY or NOESY spectrum provides direct evidence of inclusion. mdpi.com For example, a 2D ROESY experiment confirmed the formation of an inclusion complex between a β-CD heptaphosphoramidate and dexamethasone (B1670325) phosphate (B84403) by showing extensive correlations between the H-3 and H-5 protons of the host and various protons of the guest molecule. mdpi.com Similarly, these techniques can reveal the orientation of the guest within the cyclodextrin cavity. escholarship.org The detection of intermolecular nuclear Overhauser effects (NOEs) between specific protons of the guest and the inner protons (H-3, H-5) or protons at the rims (H-6) of the cyclodextrin allows for a detailed mapping of the inclusion geometry. acs.orgescholarship.org

Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ) upon Inclusion with Methylated β-Cyclodextrins

| Guest Molecule | Cyclodextrin Proton | Δδ (ppm) | Reference |

|---|---|---|---|

| β-Caryophyllene | MβCD H-3 | -0.242 | acs.org |

| β-Caryophyllene | MβCD H-5 | -0.116 | acs.org |

| Chlorambucil | TM-β-CD H-5 | +0.111 | tsijournals.com |

| Chlorambucil | TM-β-CD H-6 | +0.179 | tsijournals.com |

| Chlorambucil | TM-β-CD H-7 | +0.107 | tsijournals.com |

Note: Negative values indicate an upfield shift, and positive values indicate a downfield shift. MβCD refers to methyl-β-cyclodextrin.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the interactions between the guest molecule and TMB-β-CD in the solid state. nih.govunibe.ch

FTIR Spectroscopy: The formation of an inclusion complex can be confirmed by changes in the FTIR spectrum compared to the spectra of the individual components or their physical mixture. nih.gov The disappearance or shifting of characteristic vibrational bands of the guest molecule upon complexation indicates its inclusion into the cyclodextrin cavity. nih.gov For example, the disappearance of peaks corresponding to the COOH group vibrations of tretinoin (B1684217) in the spectrum of its complex with dimethyl-β-cyclodextrin suggested the inclusion of this part of the molecule. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that is also sensitive to changes in the molecular environment upon complexation. nih.govmdpi.com Changes in the polarizability of a molecule due to inclusion lead to shifts in the Raman bands. mdpi.com A notable feature in the Raman spectrum of a tretinoin/dimethyl-β-cyclodextrin complex was a positive frequency shift of the band corresponding to the entire delocalized system of the drug, confirming the interaction. nih.gov

UV-Visible and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy are sensitive techniques used to study the formation of inclusion complexes in solution, particularly when the guest molecule possesses a chromophore or is fluorescent. mdpi.com

UV-Visible Spectroscopy: The inclusion of a guest molecule into the less polar environment of the TMB-β-CD cavity can lead to changes in the UV-Vis absorption spectrum of the guest. nih.gov These changes can manifest as a shift in the maximum absorption wavelength (λmax), often a blue shift (hypsochromic shift), or a change in the molar absorptivity (hyperchromic or hypochromic effect). nih.govnih.gov For instance, the formation of inclusion complexes between β-cyclodextrin and aromatic guest molecules resulted in remarkable blue shifts of the absorption peaks. nih.gov The stability constant of the inclusion complex can often be determined by monitoring these spectral changes as a function of the cyclodextrin concentration. mdpi.com

Fluorescence Spectroscopy: This technique is highly sensitive and suitable for studying guests that are fluorescent. mdpi.com The fluorescence intensity and/or the emission maximum of a guest molecule can be significantly altered upon inclusion in the TMB-β-CD cavity due to the change in the microenvironment. mdpi.comrsc.org An enhancement in fluorescence intensity is commonly observed and can be used to quantify the binding strength of the complex. mdpi.com

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the inclusion of chiral or achiral guest molecules into the chiral TMB-β-CD cavity. researchgate.net When an achiral guest molecule with a chromophore is included in the cyclodextrin, it experiences a chiral environment, which can result in an induced circular dichroism (ICD) signal. d-nb.inforesearchgate.net

The sign and intensity of the ICD signal provide valuable information about the geometry of the inclusion complex. researchgate.netacs.org The appearance of an ICD signal is a strong indicator of complex formation. researchgate.net This technique is particularly selective as neither the achiral guest nor the cyclodextrin (which lacks a chromophore in the near-UV region) alone exhibits a CD spectrum. researchgate.net Furthermore, CD spectroscopy can be used to determine the stability constants of the inclusion complexes by titrating the guest with the cyclodextrin and monitoring the change in the ICD signal. researchgate.net For example, this method was successfully used to determine the stability constants for complexes of several azole antifungal drugs with various cyclodextrins, including trimethyl-β-cyclodextrin. researchgate.net

Calorimetric and Thermal Analysis Methods

Calorimetric techniques provide direct measurement of the heat changes associated with the formation of inclusion complexes, offering a complete thermodynamic profile of the binding process.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive and reliable technique for the comprehensive thermodynamic characterization of host-guest interactions. nih.gov By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH°) and entropy (ΔS°) changes of the complexation in a single experiment. nih.govacs.org

The process involves titrating a solution of the guest molecule into a solution of TMB-β-CD while monitoring the heat change. The resulting thermogram provides a direct measure of the heat of interaction. Analysis of the titration curve yields the key thermodynamic parameters. For example, the complexation of a porphyrin guest with TMB-β-CD was found to be an enthalpically favorable but entropically less favorable process. acs.org This suggests that van der Waals interactions are the primary driving forces for the inclusion. acs.org ITC is a powerful tool for comparing the binding thermodynamics of different guest molecules with TMB-β-CD or for comparing the binding of a single guest with various modified cyclodextrins. nih.govacs.org

Table 2: Thermodynamic Parameters for the Inclusion Complexation of a Porphyrin Guest with Various β-Cyclodextrins Determined by ITC

| Host Cyclodextrin | Binding Constant (K) / M⁻¹ | Enthalpy Change (ΔH°) / kJ mol⁻¹ | Entropy Change (TΔS°) / kJ mol⁻¹ |

|---|---|---|---|

| β-CD | (1.2 ± 0.1) × 10³ | -5.2 ± 0.3 | +12.1 |

| 2,6-DMe-β-CD | (1.2 ± 0.1) × 10⁴ | -11.3 ± 0.8 | +11.7 |

| TMe-β-CD | (6.9 ± 0.4) × 10⁶ | -50.6 ± 3.0 | -11.7 |

| 2,3-DMe-β-CD | (8.5 ± 0.5) × 10⁶ | -51.0 ± 3.0 | -11.3 |

Data adapted from a study on the inclusion of 5,10,15-tris(3,5-dicarboxylatophenyl)-20-phenylporphyrin. acs.org

Differential Scanning Calorimetry (DSC) for Complex Formation Confirmation

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to confirm the formation of inclusion complexes in the solid state. acs.org When a guest molecule is encapsulated within the TMβCD cavity, its characteristic thermal events, such as melting, boiling, or sublimation, are typically altered. acs.orgnih.gov The disappearance or shift of the guest's endothermic peak in the DSC thermogram of the complex is strong evidence of successful inclusion. researchgate.net

In a typical DSC analysis, the thermogram of the pure guest molecule will show a sharp endothermic peak at its melting point. The thermogram of pure TMβCD will exhibit its own thermal profile, often showing a broad endotherm related to the loss of water and decomposition at higher temperatures. researchgate.net For a physical mixture of the guest and TMβCD, the thermogram is generally a simple superposition of the individual components' thermal events. However, for a true inclusion complex, the guest's melting peak often disappears or is significantly shifted to a different temperature. acs.orgnih.gov This indicates that the guest is no longer present as a separate crystalline phase but is molecularly dispersed within the cyclodextrin matrix.

For instance, studies on various guest molecules complexed with cyclodextrin derivatives have consistently shown the absence of the guest's melting peak in the DSC thermogram of the inclusion complex, confirming complex formation. researchgate.netsci-hub.semdpi.com The enthalpy change associated with the melting peak can also provide quantitative information; a reduction in the melting enthalpy suggests that a portion of the guest is not involved in the complex. researchgate.net

Table 1: Illustrative DSC Data for Cyclodextrin Inclusion Complex Formation

| Sample | Characteristic Thermal Event | Observation in Complex | Interpretation |

| Guest Molecule | Sharp endothermic peak at melting point (e.g., 152.47 °C for Bifonazole) researchgate.net | Peak disappears or shifts to a higher/lower temperature. | Guest molecule is encapsulated within the cyclodextrin cavity, altering its physical state. acs.orgresearchgate.net |

| Trimethyl-beta-cyclodextrin (TMβCD) | Broad endotherm (water loss), decomposition at high temperature. | Profile may be slightly altered. | The host structure remains largely intact but its thermal behavior can be influenced by the guest. |

| Physical Mixture | Superposition of guest and TMβCD thermal events. | Distinct peaks for both components are visible. | No significant interaction or complex formation has occurred. mdpi.com |

| Inclusion Complex | Absence of the guest's characteristic melting peak. researchgate.net | A new thermal profile is observed, different from the physical mixture. | Formation of a new, single-phase solid, confirming inclusion. nih.govresearchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into the thermal stability of materials. nih.gov In the context of TMβCD inclusion complexes, TGA is used to assess how encapsulation affects the thermal decomposition profiles of both the host and guest molecules. The formation of an inclusion complex can lead to an increase in the thermal stability of the guest molecule. nih.gov

A typical TGA curve for a cyclodextrin shows an initial weight loss at lower temperatures (around 100 °C) corresponding to the dehydration of water molecules from the cavity and surface, followed by major decomposition at higher temperatures (above 300 °C). nih.govmdpi.comunit.no Volatile guest molecules will exhibit a significant weight loss at their boiling or sublimation temperature.

When an inclusion complex is formed, the decomposition temperature of the guest molecule may shift to a higher temperature. researchgate.net This increased stability is attributed to the protective environment of the cyclodextrin cavity, which hinders the volatilization or degradation of the guest. For example, the thermal stability of soybean lecithin (B1663433) was significantly improved when it was complexed with β-cyclodextrin. nih.gov TGA curves of the complex will show a different degradation profile compared to the physical mixture of the components, which often just shows the combined, separate decomposition steps of each. mdpi.com

Table 2: Representative TGA Findings for Cyclodextrin Inclusion Complexes

| Sample | Onset of Decomposition (Illustrative) | Key Observation | Implication for Stability |

| Guest Molecule (Volatile) | ~150 °C | Single, sharp weight loss. | Baseline thermal stability of the free guest. |

| This compound (TMβCD) | ~300 °C (major decomposition) | Initial weight loss (water), then sharp decomposition. bibliotekanauki.pl | Inherent thermal stability of the host molecule. |

| Physical Mixture | ~150 °C and ~300 °C | Two distinct weight loss steps corresponding to the individual components. mdpi.com | No enhancement of thermal stability. |

| Inclusion Complex | >150 °C (for guest decomposition) | The decomposition step of the guest is shifted to a higher temperature or merges with the cyclodextrin's decomposition. mdpi.comresearchgate.net | Enhanced thermal stability of the guest due to encapsulation. nih.gov |

Diffraction and Scattering Techniques for Structural Analysis

Powder X-Ray Diffraction (PXRD) for Solid-State Characterization

Powder X-Ray Diffraction (PXRD) is an essential technique for characterizing the solid-state nature of TMβCD inclusion complexes. It distinguishes between crystalline and amorphous materials and can confirm the formation of a new solid phase, which is a hallmark of true inclusion complexation. nih.govmdpi.com

Pure crystalline compounds, like many guest molecules, produce a unique diffraction pattern with sharp, well-defined peaks at specific diffraction angles (2θ). mdpi.commdpi.com Crystalline TMβCD also shows a characteristic pattern of sharp peaks. researchgate.net In contrast, a physical mixture of a crystalline guest and TMβCD will typically show a simple superposition of the two individual diffraction patterns, although the peak intensities might be reduced. mdpi.comresearchgate.net

The formation of an inclusion complex often leads to a significant change in the PXRD pattern. mdpi.com The resulting complex may be crystalline, but with a new, unique diffraction pattern different from either of the starting materials. researchgate.net This indicates the formation of a new crystalline lattice. More commonly, the inclusion process results in an amorphous product or a product with significantly reduced crystallinity, characterized by the disappearance of the sharp diffraction peaks of the guest and the appearance of a broad halo in the diffractogram. mdpi.commdpi.com This amorphization is considered strong evidence of complex formation, as the guest molecules are dispersed at a molecular level within the cyclodextrin matrix. researchgate.net

Table 3: Summary of PXRD Results for TMβCD Inclusion Complex Analysis

| Sample | PXRD Pattern | Crystallinity | Interpretation |

| Crystalline Guest | Sharp, characteristic diffraction peaks. mdpi.com | Crystalline | Ordered, periodic arrangement of molecules. |

| This compound (TMβCD) | Series of distinct diffraction peaks. researchgate.net | Crystalline | Ordered structure of the host molecule. |

| Physical Mixture | Superposition of guest and TMβCD patterns. mdpi.comresearchgate.net | Crystalline | A simple mixture of two separate crystalline phases. |

| Inclusion Complex | A new, unique pattern of peaks OR a broad halo with no sharp peaks from the guest. mdpi.commdpi.comresearchgate.net | New Crystalline Phase or Amorphous | Formation of a new solid phase or molecular encapsulation leading to loss of guest crystallinity. |

X-Ray Reflectivity (XRR) and Grazing-Incident-Angle X-ray Diffraction (GIXD) for Thin Films

When TMβCD and its inclusion complexes are studied as thin films, X-ray Reflectivity (XRR) and Grazing-Incident-Angle X-ray Diffraction (GIXD) become invaluable tools. These surface-sensitive techniques provide detailed information about the film's thickness, roughness, electron density, and molecular arrangement. rsc.orgresearchgate.net

XRR measures the specular reflection of X-rays from a flat surface at very small angles. The resulting interference pattern, known as Kiessig fringes, can be analyzed to determine the film's thickness with high precision. rsc.org It can also provide information on the surface and interface roughness and the electron density of the film. researchgate.net This is useful for monitoring changes in film structure upon thermal annealing or complex formation. rsc.org

GIXD is a diffraction technique specifically designed for studying the crystalline structure within thin films. nih.govanl.gov By using a very small incident angle, the penetration depth of the X-rays is limited to the near-surface region, making it highly sensitive to the structure of the film rather than the substrate. anl.gov GIXD can reveal the orientation of crystalline domains, lattice parameters, and the degree of crystallinity within the film. rsc.orgresearchgate.net Studies on TMβCD thin films have used GIXD to characterize the evolution of hierarchical structures, such as the formation of perpendicularly ordered polycrystalline nanosheets after thermal annealing. rsc.org

Table 4: Application of XRR and GIXD in TMβCD Thin Film Characterization

| Technique | Information Obtained | Application to TMβCD Complexes |

| X-Ray Reflectivity (XRR) | Film thickness, surface/interface roughness, electron density. rsc.orgresearchgate.net | Determining the overall structure and homogeneity of the complex-containing film. Monitoring structural changes during film processing. rsc.org |

| Grazing-Incident-Angle X-ray Diffraction (GIXD) | Crystalline structure, molecular orientation, lattice spacing within the film. rsc.orgnih.gov | Analyzing the self-organization and crystal packing of TMβCD complexes in thin films, such as ordered nanosheets or nanofibres. rsc.org |

Wide-Angle X-ray Diffraction (WAXRD)

Wide-Angle X-ray Diffraction (WAXRD), often used interchangeably with PXRD, is a fundamental technique for analyzing the crystalline structure of materials. In the context of TMβCD, WAXRD provides information on the short-range order and packing of the molecules. The analysis of diffraction patterns at wide angles can reveal the d-spacings corresponding to the crystal lattice planes. For TMβCD films, WAXRD (specifically in a grazing-incidence setup, GI-WAXD) has been used to monitor structural transitions, such as the change from an amorphous state, characterized by a broad halo, to a crystalline state with distinct diffraction peaks upon annealing. rsc.org

Microscopic and Morphological Characterization

Microscopic techniques provide direct visual evidence of the morphology and surface characteristics of TMβCD inclusion complexes. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are commonly employed to observe changes in the particle shape, size, and surface topology that occur upon complexation. rsc.org

SEM analysis of a pure guest might reveal well-defined crystals of a specific geometry. mdpi.com Pure TMβCD can appear as particles of a particular shape. In a physical mixture, the individual morphologies of both components can often be distinguished. mdpi.com However, after the formation of an inclusion complex, especially through methods like lyophilization or spray-drying, the product often exhibits a completely different morphology. nih.gov For example, the original crystalline shape of the guest disappears and is replaced by new structures, which can be amorphous-looking aggregates, spherical particles, or other forms, indicating the formation of a new solid entity. mdpi.comrsc.org

AFM provides high-resolution, three-dimensional topographical information. It has been used to image the surface of TMβCD films, revealing the formation of structures like flat nanosheets and helical nanofibres after thermal treatment. rsc.org These microscopic observations are crucial for correlating the structural information obtained from diffraction and calorimetric techniques with the actual physical appearance and morphology of the complex. rsc.orgrsc.org

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. In the context of this compound (TRIMEB) inclusion complexes, SEM provides valuable insights into changes in the crystalline structure and surface topography upon complex formation.

When a guest molecule is included within the TRIMEB cavity, the original morphology of the individual components is often altered. Pure TRIMEB typically exhibits a crystalline structure. researchgate.net However, upon the formation of an inclusion complex, especially through methods like co-lyophilization or spray-drying, the resulting product often appears as amorphous particles or agglomerates with a distinct surface texture. researchgate.netacs.org

For instance, studies on the inclusion complex of 2-methoxyestradiol (B1684026) with TRIMEB have utilized SEM to observe these morphological changes. mdpi.com The resulting complex showed a different particle shape and size distribution compared to the individual components, indicating the formation of a new solid phase. mdpi.com Similarly, in the study of complexes with other guest molecules, SEM has been employed to confirm the formation of the inclusion complex by observing the disappearance of the original crystalline shapes of the starting materials and the appearance of a new, homogeneous solid phase.

The information gathered from SEM is often used in conjunction with other analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to provide comprehensive evidence of inclusion complex formation. acs.orgmdpi.com

Atomic Force Microscopy (AFM) for Nanostructure Visualization

Atomic Force Microscopy (AFM) offers nanoscale visualization of surface topography and can even probe the mechanical properties of materials. This technique is particularly useful for characterizing TRIMEB inclusion complexes at the nanostructural level. researchgate.net AFM can provide three-dimensional images of the surface, revealing details about the arrangement of molecules and the formation of nanostructures. bruker-nano.jplabadhesioninflammation.org

AFM has been used to differentiate between host cyclodextrin molecules and their inclusion complexes based on differences in their mechanical response. nih.gov The inclusion of a guest molecule can alter the rigidity of the cyclodextrin, and tapping-mode AFM can detect this change in elasticity, allowing for the mapping of complexed versus uncomplexed molecules on a surface. nih.gov

In the context of TRIMEB, AFM can be employed to visualize the morphology of self-assembled nanostructures. For example, amphiphilic cyclodextrin derivatives, including those related to TRIMEB, can form various nano-assemblies such as micelles and nanoparticles in aqueous solutions. mdpi.com AFM imaging can provide direct evidence of the size and shape of these nanostructures.

Furthermore, AFM can be used to study the interaction of TRIMEB inclusion complexes with biological surfaces, such as cell membranes, providing insights into their behavior in biological systems. labadhesioninflammation.org

Chromatographic and Electrophoretic Approaches

Chromatographic and electrophoretic methods are indispensable tools for the analysis of TRIMEB inclusion complexes, offering high-resolution separation and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of TRIMEB and its inclusion complexes. avantorsciences.comtcichemicals.com It is widely used for purity assessment of TRIMEB itself and for the determination of guest molecules in various matrices. chemicalbook.comavantorsciences.com The formation of inclusion complexes can be studied by observing changes in the retention time of the guest molecule in the presence of TRIMEB in the mobile phase.

HPLC is also crucial in solubility and dissolution studies of TRIMEB inclusion complexes. researchgate.net By quantifying the amount of dissolved guest molecule, HPLC helps to determine the enhancement in solubility and dissolution rate achieved through complexation. beilstein-journals.org For example, in the study of the 2-methoxyestradiol-TRIMEB complex, HPLC was used to measure the concentration of the drug during dissolution experiments, demonstrating a significant increase in its dissolution rate. beilstein-journals.orgnih.gov

Moreover, HPLC coupled with mass spectrometry (MS) is a powerful combination for the structural confirmation of inclusion complexes and for the analysis of complex mixtures. chemicalbook.com

Nano-Liquid Chromatography (Nano-LC)

Nano-Liquid Chromatography (Nano-LC) is a miniaturized version of HPLC that offers enhanced sensitivity and lower solvent consumption. It is particularly well-suited for the analysis of small sample volumes and for applications where high resolution is required.

Monolithic capillary columns encapsulated with this compound have been developed for chiral separations using nano-LC. researchgate.netacs.org These columns utilize the chiral recognition ability of TRIMEB to separate enantiomers of various compounds. The high efficiency and resolution of nano-LC, combined with the enantioselective properties of TRIMEB, make it a valuable tool in pharmaceutical and biomedical analysis. mdpi.com

Affinity Capillary Electrophoresis

Affinity Capillary Electrophoresis (ACE) is a powerful technique for studying non-covalent interactions, such as those involved in the formation of inclusion complexes. In ACE, the chiral selector, in this case, TRIMEB, is added to the background electrolyte. The separation of enantiomers is based on the differential binding affinity of the enantiomers with the TRIMEB, leading to different migration times.

ACE has been extensively used to study the enantioselective recognition of various chiral compounds by TRIMEB. mdpi.com By analyzing the changes in the electrophoretic mobility of the guest molecule as a function of the TRIMEB concentration, it is possible to determine the binding constants of the inclusion complexes. mdpi.com This information is crucial for understanding the stability of the complexes and the mechanism of chiral recognition. researchgate.net

Dual cyclodextrin systems, where TRIMEB is used in combination with another cyclodextrin derivative, have also been explored in ACE to enhance the separation of certain enantiomers. nih.govnih.gov For instance, a combination of a cationic cyclodextrin and neutral TRIMEB has been shown to be effective for the chiral separation of arylpropionic acid derivatives. mdpi.com

Solubility and Dissolution Rate Studies

A primary application of this compound (TRIMEB) is to enhance the aqueous solubility and dissolution rate of poorly soluble guest molecules. Therefore, solubility and dissolution studies are fundamental in the characterization of TRIMEB inclusion complexes.

Phase Solubility Studies are conducted to determine the stoichiometry and stability constant of the inclusion complex in solution. nih.gov In this method, an excess amount of the guest molecule is added to aqueous solutions containing increasing concentrations of TRIMEB. The mixtures are agitated until equilibrium is reached, and then the concentration of the dissolved guest molecule is determined, typically by HPLC or UV-Vis spectrophotometry. researchgate.netijpra.com

The resulting phase solubility diagram, which plots the solubility of the guest against the concentration of TRIMEB, provides valuable information. nih.gov

An AL-type diagram, showing a linear increase in guest solubility with increasing TRIMEB concentration, indicates the formation of a 1:1 soluble complex. nih.gov

An AP-type diagram, which deviates positively from linearity, suggests the formation of higher-order complexes (e.g., 1:2 guest-TRIMEB). nih.gov

A B-type diagram indicates the formation of a complex with limited solubility. nih.gov

From the slope of the linear portion of the AL-type diagram, the stability constant (Kc) of the 1:1 complex can be calculated, which is a measure of the strength of the interaction between the guest and TRIMEB. nih.gov

Dissolution Rate Studies are performed to evaluate the effect of complexation on the rate at which the guest molecule dissolves in a specific medium. The dissolution profile of the pure guest molecule is compared with that of the TRIMEB inclusion complex. beilstein-journals.org Studies have consistently shown that the formation of an inclusion complex with TRIMEB can significantly enhance the dissolution rate of poorly soluble compounds like 2-methoxyestradiol. beilstein-journals.orgnih.gov For example, the complex of 2-methoxyestradiol with β-cyclodextrin, prepared by co-precipitation, achieved complete dissolution within 15 minutes, whereas the untreated drug showed very limited dissolution. beilstein-journals.org

Below is a table summarizing findings from phase solubility studies of ezetimibe (B1671841) with various beta-cyclodextrin (B164692) derivatives, illustrating the comparative solubility enhancement. mdpi.com

| Cyclodextrin Derivative | Concentration (mM) | Solubility (µg/mL) |

| Trimethyl-β-cyclodextrin (TM-β-CD) | 15 | 2.10 ± 0.02 |

| Randomly methylated-β-CD (RM-β-CD) | 15 | 42.89 ± 0.38 |

| Dimethyl-β-CD (DM-β-CD) | 15 | 45.35 ± 3.36 |

| Hydroxypropyl-β-CD (HP-β-CD) | 15 | 23.08 ± 0.33 |

| Sulfobutylether-β-CD (SBE-β-CD) | 15 | 16.13 ± 0.18 |

| β-cyclodextrin (β-CD) | 15 | 9.31 ± 1.46 |

| Data sourced from a study on ezetimibe inclusion complexes. mdpi.com |

The following table presents data on the stability constants (Ks) for β-caryophyllene with two different cyclodextrins, indicating a stronger interaction with the methylated derivative. acs.org

| Cyclodextrin | Stability Constant (Ks) M-1 |

| Methyl-β-cyclodextrin (MβCD) | 218.76 |

| 2-hydroxypropyl-β-cyclodextrin (HPβCD) | 125.00 |

| Data derived from phase solubility studies of β-caryophyllene. acs.org |

Phase Solubility Diagram Analysis (e.g., AL-type diagrams)

Phase solubility analysis is a fundamental technique used to investigate the interaction between a host, such as this compound, and a guest molecule in solution. This method, established by Higuchi and Connors, provides critical information about the stoichiometry and stability of the resulting inclusion complexes. mdpi.comresearchgate.net The analysis involves preparing a series of aqueous solutions with increasing concentrations of the cyclodextrin. An excess amount of the guest molecule is added to each solution, and the suspensions are agitated until equilibrium is reached. mdpi.com The concentration of the dissolved guest molecule is then determined, typically by spectrophotometry or high-performance liquid chromatography. researchgate.net

A phase solubility diagram is constructed by plotting the total concentration of the dissolved guest molecule against the concentration of the cyclodextrin. jrespharm.com The shape of this diagram reveals the nature of the complex formed. researchgate.net An A-type diagram indicates that the solubility of the guest molecule increases as the cyclodextrin concentration increases. researchgate.net A linear relationship, designated as an AL-type diagram, is particularly common and signifies the formation of a 1:1 stoichiometric complex between the host and guest. mdpi.comresearchgate.net The slope of this line is typically less than one. mdpi.combeilstein-journals.org

The stability constant (Ks or K1:1), a measure of the affinity between the host and guest, can be calculated from the slope of the AL-type diagram and the intrinsic solubility of the guest molecule (S0) in the absence of the cyclodextrin. mdpi.comnih.gov A higher stability constant indicates a more stable complex. mdpi.com For instance, in a study involving olmesartan (B1677269) medoxomil, the phase solubility diagram with TM-β-CD was of the AL-type, indicating a 1:1 complex. mdpi.com The calculated apparent stability constant (K1:1) for the olmesartan medoxomil/TM-β-CD complex was 55.86 ± 1.74 M⁻¹. mdpi.com

Conversely, B-type diagrams suggest the formation of complexes with limited solubility. mdpi.com The AP-type diagram, a subtype of the A-type, shows a positive deviation from linearity, suggesting the formation of higher-order complexes, such as 1:2 (guest:cyclodextrin). mdpi.com

Table 1: Phase Solubility Data for Various Guest Molecules with this compound and other β-Cyclodextrin Derivatives

| Guest Molecule | Cyclodextrin Derivative | Diagram Type | Stoichiometry | Stability Constant (K_s or K{1:1}) | Reference |

| Olmesartan Medoxomil | Trimethyl-β-cyclodextrin (TM-β-CD) | A_L | 1:1 | 55.86 ± 1.74 M⁻¹ | mdpi.com |

| Olmesartan Medoxomil | Randomly Methylated-β-cyclodextrin (RM-β-CD) | A_L | 1:1 | 144.24 ± 3.85 M⁻¹ | mdpi.com |

| Isoconazole Nitrate | Methyl-β-cyclodextrin (M-β-CD) | A_L | 1:1 | 2711 M⁻¹ | mdpi.com |

| Miconazole | Methyl-β-cyclodextrin (M-β-CD) | A_P | 1:1 and 1:2 | 145.69 M⁻¹ (K_{1:1}), 11.11 M⁻¹ (K_{1:2}) | nih.gov |

| Nerolidol | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) | A_L | 1:1 | Not Specified | beilstein-journals.org |

| Meclizine HCl | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | A_L | 1:1 | 453.54 M⁻¹ | nih.gov |

| Temozolomide | β-cyclodextrin (βCD) | A_L | 1:1 | Not Specified | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Dissolution Rate Enhancement Assessment

A significant consequence of forming inclusion complexes with this compound is the enhancement of the dissolution rate of poorly water-soluble guest molecules. scielo.br This is a critical factor, as the rate at which a compound dissolves can directly influence its subsequent performance in various applications. The increased dissolution is attributed to the formation of water-soluble inclusion complexes. nih.gov The hydrophobic guest molecule is encapsulated within the cyclodextrin cavity, and the hydrophilic exterior of the cyclodextrin interacts favorably with the aqueous environment, leading to improved solubility and a faster dissolution rate. scielo.brnih.gov

The assessment of dissolution rate enhancement typically involves in vitro dissolution studies. researchgate.net In these studies, the pure guest molecule and its inclusion complex with TM-β-CD are subjected to a dissolution medium, often under controlled conditions of temperature and agitation, mimicking physiological or application-specific environments. nih.govresearchgate.net Samples are withdrawn at various time intervals and analyzed to determine the concentration of the dissolved guest molecule. nih.gov

The results are often presented as dissolution profiles, which are plots of the percentage of the guest molecule dissolved versus time. A comparison of the dissolution profiles of the pure guest and the inclusion complex provides a direct measure of the enhancement. For example, studies on aceclofenac (B1665411) have shown that its inclusion complexes with β-cyclodextrin exhibit a considerably faster dissolution rate compared to the pure drug. nih.gov Similarly, lercanidipine (B1674757) inclusion complexes with β-cyclodextrin also demonstrated a marked improvement in dissolution rates. researchgate.net The enhancement in dissolution is often linked to the method of complex preparation, with techniques that promote intimate contact between the host and guest, such as kneading or freeze-drying, often yielding superior results. researchgate.netsci-hub.se

Table 2: Dissolution Enhancement Data for Cyclodextrin Inclusion Complexes

| Guest Molecule | Cyclodextrin | Molar Ratio (Guest:CD) | Dissolution Enhancement | Reference |

| Aceclofenac | β-cyclodextrin | 1:2 | Maximum dissolution rate compared to other ratios | nih.gov |

| Lercanidipine | β-cyclodextrin | 1:2 (Kneading Method) | Marked improvement in dissolution rate | researchgate.net |

| Rosuvastatin Calcium | γ-cyclodextrin | 1:4 | 2.00-fold increase in water solubility | jrespharm.com |

| Docetaxel | Sulfobutyl ether₇ β-cyclodextrin | 1:1 | Greater increase in solubility and dissolution than HP-β-CD and β-CD | sci-hub.se |

This table is interactive. You can sort the columns by clicking on the headers.

Electrochemical Characterization of this compound Complexes

Electrochemical methods provide a sensitive and versatile approach for characterizing the formation and properties of this compound inclusion complexes, particularly when the guest molecule is electroactive. kemdikbud.go.idbenthamopenarchives.com Techniques such as cyclic voltammetry (CV) are frequently employed to study these interactions. benthamopenarchives.com

The principle behind this characterization lies in the change in the electrochemical behavior of the guest molecule upon complexation. When an electroactive guest is encapsulated within the TM-β-CD cavity, its immediate microenvironment is altered from a polar aqueous solution to the more hydrophobic interior of the cyclodextrin. This change can affect the ease of electron transfer, leading to observable shifts in the electrochemical response. benthamopenarchives.com

Typically, the addition of TM-β-CD to a solution containing an electroactive guest molecule results in a decrease in the peak current and a shift in the half-wave potential in the cyclic voltammogram. benthamopenarchives.com The decrease in peak current is attributed to the smaller diffusion coefficient of the bulky inclusion complex compared to the free guest molecule. benthamopenarchives.com The shift in potential indicates that the complex is either more difficult or easier to oxidize or reduce than the free guest. By analyzing these changes quantitatively, it is possible to determine the stability constant (formation constant) of the inclusion complex. benthamopenarchives.com

For instance, the complexation of various pharmaceutical compounds has been studied using these methods. The interaction between β-cyclodextrin and guest molecules like dopamine (B1211576) and adrenaline resulted in the formation of 1:1 inclusion complexes, which was confirmed by the changes observed in their cyclic voltammograms. benthamopenarchives.com Similarly, the electrochemical behavior of barbitone sodium was altered in the presence of β-cyclodextrin, allowing for the calculation of the apparent formation constant of the complex. benthamopenarchives.com Electrochemical studies have also been instrumental in investigating the inclusion of ferrocene (B1249389) and its derivatives within the cyclodextrin cavity. mdpi.com

Table 3: Electrochemical Data for Cyclodextrin Inclusion Complexes

| Guest Molecule | Cyclodextrin Derivative | Electrochemical Method | Key Finding | Stability Constant (K_f) | Reference |

| Dopamine | β-cyclodextrin | Cyclic Voltammetry | Formation of 1:1 inclusion complex | Not Specified | benthamopenarchives.com |

| Adrenaline | β-cyclodextrin | Cyclic Voltammetry | Formation of 1:1 inclusion complex | Not Specified | benthamopenarchives.com |

| Barbitone Sodium | β-cyclodextrin | Electrochemical Method | Formation of 1:1 inclusion complex | 326 M⁻¹ | benthamopenarchives.com |

| Irisquinone | β-cyclodextrin | Electric Current Method | Formation of 1:1 inclusion complex | 1.92 x 10³ M⁻¹ | benthamopenarchives.com |

| Ferrocene | β-cyclodextrin | Cyclic Voltammetry | Exhibited good redox properties | Not Specified | mdpi.com |

| Temozolomide | β-cyclodextrin derivatives | Voltammetry | Formation of stable 1:1 complexes | pH-dependent | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Computational and Theoretical Investigations of Trimethyl Beta Cyclodextrin Interactions

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interactions between a ligand (guest molecule) and a receptor (host molecule), such as TRIMEB. These methods are crucial for understanding the formation and geometry of inclusion complexes.

Prediction of Binding Modes and Geometries of Inclusion Complexes

Molecular docking simulations are frequently employed to predict the most favorable binding orientation of a guest molecule within the TRIMEB cavity. These studies have revealed that the mode of inclusion is influenced by the physicochemical properties of the guest molecule. For instance, in studies with the drug midazolam, molecular docking predicted that the more flexible open-ring form of the molecule is a better binder to TRIMEB, with its fluorophenyl ring inserting into the amphiphilic cavity of the host. mdpi.comnih.govacs.org The degree of penetration of the guest molecule into the host cavity is often observed to be shallow. mdpi.com

The formation of inclusion complexes between TRIMEB and other molecules, like cholesterol, has also been investigated. Spectroscopic studies combined with molecular modeling have confirmed interactions, although they may be weak in some cases. nih.gov These computational approaches help in visualizing the binding cavity and understanding the conformational resemblances among different binding poses. mdpi.com The stoichiometry of these complexes, whether 1:1 or 1:2, can also be investigated using these methods. nih.gov

Ligand Efficiency and Binding Affinity Calculations (e.g., Gibbs Free Energy of Binding)

A key aspect of molecular modeling is the calculation of binding affinity, often expressed as the Gibbs free energy of binding (ΔGbind). A more negative ΔGbind value indicates a more stable complex. For the midazolam-TRIMEB complex, the open-ring form showed the most favorable binding affinity, with a minimal ΔGbind value of -5.57 ± 0.02 kcal·mol⁻¹. mdpi.comnih.gov This corresponds to an equilibrium binding constant (Kb) of 79.89 ± 2.706 μM. mdpi.comnih.gov